molecular formula C5H4ClFN2 B8012873 6-Chloro-2-fluoropyridin-3-amine

6-Chloro-2-fluoropyridin-3-amine

Cat. No.: B8012873
M. Wt: 146.55 g/mol
InChI Key: ZSZXYERGAGPQIM-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoropyridin-3-amine (CAS 1227600-05-6, molecular formula C₅H₄ClFN₂) is a halogenated pyridine derivative with a molecular weight of 146.55 g/mol. Its structure features a chlorine atom at position 6, fluorine at position 2, and an amine group at position 3. It is stored under inert conditions (2–8°C, dark) due to sensitivity to light and oxidation.

Properties

IUPAC Name

6-chloro-2-fluoropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZXYERGAGPQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Chloro-2-fluoropyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination of 2-aminopyridine to produce 2-amino-3,5-dichloropyridine. This intermediate is then subjected to a diazotization reaction followed by a Sandmeyer reaction to introduce the fluorine atom, resulting in the formation of this compound . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

6-Chloro-2-fluoropyridin-3-amine undergoes various types of chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminopyridine derivatives.

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoropyridin-3-amine involves its interaction with specific molecular targets. In medicinal applications, it often acts by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins critical for cell signaling, thereby modulating biological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Functional Group Variations

Key structural analogs differ in halogen placement, substituent groups, and amine positions, impacting physicochemical properties and applications.

Table 1: Structural and Physical Property Comparison
Compound Name CAS Molecular Formula MW (g/mol) Substituents (Positions) Key Functional Groups
6-Chloro-2-fluoropyridin-3-amine 1227600-05-6 C₅H₄ClFN₂ 146.55 Cl (6), F (2), NH₂ (3) Halogens, primary amine
6-Chloro-3-fluoro-N-(4-fluorophenyl)pyridin-2-amine - C₁₁H₇ClF₂N₂ 240.64 Cl (6), F (3), NH-Ar (2) Aryl amine, fluoroaryl
6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine 111928-64-4 C₆H₃ClF₃N₃O₂ 241.56 Cl (6), NO₂ (3), CF₃ (5), NH₂ (2) Nitro, trifluoromethyl
6-Fluoropyridin-3-amine 1827-27-6 C₅H₅FN₂ 112.10 F (6), NH₂ (3) Single halogen, amine
6-Chloro-2-methylpyridin-3-amine 145934-89-0 C₆H₇ClN₂ 142.59 Cl (6), CH₃ (2), NH₂ (3) Methyl, chlorine

Hazard and Stability Profiles

  • This compound : Requires inert storage; less stable than methyl-substituted analogs (e.g., 6-Chloro-2-methylpyridin-3-amine) due to fluorine’s electronegativity .

Biological Activity

Overview

6-Chloro-2-fluoropyridin-3-amine is a heterocyclic organic compound characterized by a chlorine atom at the 6th position, a fluorine atom at the 2nd position, and an amine group at the 3rd position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of neurology and oncology.

The synthesis of this compound typically involves several steps starting from commercially available precursors. A common method includes chlorination of 2-aminopyridine, followed by diazotization and a Sandmeyer reaction to introduce the fluorine atom. This multi-step synthesis allows for the precise incorporation of functional groups that enhance biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical signaling pathways. It may act as an inhibitor of various kinases or other proteins essential for cellular processes, thereby modulating biological responses. The unique combination of chlorine and fluorine atoms contributes to its lipophilicity and stability, which are crucial for effective binding to target proteins .

Pharmacological Applications

  • Medicinal Chemistry :
    • Neurological Disorders : The compound has been studied for its potential in treating neurological disorders through modulation of neurotransmitter pathways.
    • Anti-inflammatory Properties : Research indicates that it may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
    • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and survival .
  • Agrochemicals :
    • The compound is utilized in developing pesticides and herbicides due to its ability to interfere with biological processes in pests and weeds, highlighting its versatility beyond medicinal applications.

Study 1: Inhibition of Kinase Activity

In a study exploring the inhibition of Tyrosine Kinase 2 (TYK2), this compound was identified as a selective inhibitor. This study demonstrated that the compound could effectively block TYK2 activity, which is critical in autoimmune disease pathways. The results indicated significant potential for therapeutic use in conditions like rheumatoid arthritis .

Study 2: Anti-inflammatory Effects

Research published in Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of this compound. In vitro assays showed that it reduced the production of inflammatory mediators in macrophages, suggesting a mechanism involving inhibition of NF-kB signaling pathways .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure CharacteristicsBiological Activity
This compound Cl at position 6, F at position 2, NH2 at position 3Anti-inflammatory, anticancer
2-Chloro-5-(trifluoromethyl)pyridine Cl at position 2, trifluoromethyl groupLess studied; potential neuroactivity
6-(Trifluoromethoxy)pyridin-3-amine Trifluoromethoxy groupFocused on receptor binding studies

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